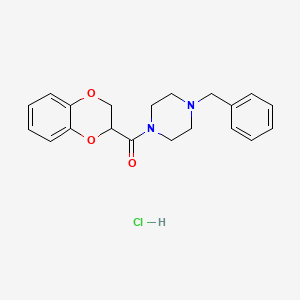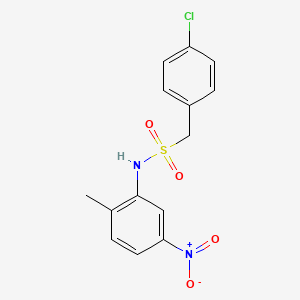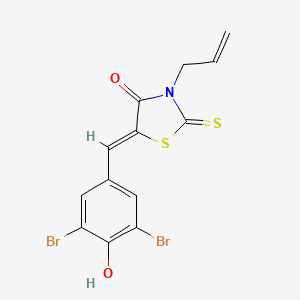
(4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a benzodioxin moiety, making it a subject of study in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride typically involves multiple steps, starting with the preparation of the piperazine and benzodioxin intermediates. The piperazine ring can be synthesized through the cyclization of appropriate amine precursors, while the benzodioxin moiety is often derived from catechol derivatives. The final coupling step involves the reaction of the benzylpiperazine with the benzodioxin intermediate under controlled conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl and benzodioxin groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride is investigated for its interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its structure suggests possible activity as a central nervous system agent, and it may be evaluated for its efficacy in treating neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride involves its interaction with specific molecular targets. The piperazine ring may interact with neurotransmitter receptors, while the benzodioxin moiety could modulate enzyme activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
- (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)acetic acid
Uniqueness
What sets (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3.ClH/c23-20(19-15-24-17-8-4-5-9-18(17)25-19)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16;/h1-9,19H,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNSRLJVSNUBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-N-[2-(2-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4904594.png)
![Ethyl 4-(2-hydroxyethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4904599.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4904600.png)

![2-(3-chloro-4-fluorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B4904616.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4904633.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4904634.png)
![3-Methyl-3-phenyl-1H,3H,3AH,3BH,4H,5H,6H,7H,8H,9H,10H,11H,11AH,11BH-phenanthro[9,10-C]furan-1-one](/img/structure/B4904636.png)
![N-(2-bromo-4-nitrophenyl)spiro[2.3]hexane-2-carboxamide](/img/structure/B4904644.png)
![2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide](/img/structure/B4904649.png)

![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4904653.png)
